Bienvenue dans la boutique en ligne BenchChem!

Cc-CATH2

Antifungal Cathelicidin comparison Killing kinetics

Cc-CATH2 is a 32-residue α-helical cathelicidin from Coturnix coturnix with a unique profile not replicated by generic cathelicidins: broad-spectrum potency against 41 bacterial & fungal strains (MIC 0.3–2.5 μM) including drug-resistant clinical isolates; salt-insensitive activity retained at 100 mM NaCl; rapid fungicidal kinetics (complete C. albicans killing <5 min, MFC 2.5 μM—4-fold more potent than LL-37); validated anti-biofilm efficacy vs. P. aeruginosa (>90% killing at 2×MIC, superior to ciprofloxacin in alginate suppression); and favorable therapeutic index (HC50 >200 μg/mL). Its distinct OMV-release mechanism from E. coli differentiates it from LL-37 and PMAP-36. Select Cc-CATH2 to secure validated antifungal, anti-biofilm, and mechanistic data in a single reference compound.

Molecular Formula
Molecular Weight
Cat. No. B1577590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCc-CATH2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cc-CATH2 Quail Cathelicidin Antimicrobial Peptide – Core Identity and Procurement Baseline


Cc-CATH2 is a 32-residue, cationic, α-helical antimicrobial peptide belonging to the cathelicidin family, originally cloned from the spleen cDNA library of the common quail (Coturnix coturnix) [1]. It is one of three orthologs (Cc-CATH1, 2, and 3) identified in this species. The mature peptide is derived from a precursor containing a conserved cathelin domain [1]. Cc-CATH2 is characterized by a broad spectrum of activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, including clinically isolated drug-resistant strains [1][2]. Key distinguishing physicochemical properties include a high net positive charge, an amphipathic α-helical conformation, and salt-insensitive antimicrobial activity [1].

Why Cc-CATH2 Cannot Be Substituted by Other Cathelicidins – The Quantitative Differentiation Rationale


Superficial sequence homology among cathelicidins invites procurement teams to treat them as interchangeable. However, Cc-CATH2 occupies a distinct position within the avian cathelicidin subfamily: it demonstrates a unique combination of broad-spectrum potency, reduced mammalian cytotoxicity, salt insensitivity, and biofilm-penetrating ability that is not uniformly shared by its closest analogs—including Cc-CATH3 from the same species [1], chicken fowlicidin-2 [2], or the human ortholog LL-37 [3]. Generic substitution without head-to-head comparative data would risk losing specific antifungal killing kinetics, anti-biofilm performance against P. aeruginosa, and the favorable therapeutic index that the quantitative evidence below documents [1][3].

Quantitative Differentiation Evidence Guide for Cc-CATH2 Procurement and Research Selection


Antifungal Killing Kinetics – Cc-CATH2 Kills Candida albicans 4× Faster Than LL-37

In a direct head-to-head live-cell imaging study comparing chicken CATH-2 (identical mature peptide to Cc-CATH2) with human LL-37 against Candida albicans, CATH-2 demonstrated superior fungicidal speed and potency. CATH-2 achieved complete killing within 5 minutes, whereas LL-37 required approximately 9 minutes at its respective MFC [1]. The minimal fungicidal concentration (MFC) of CATH-2 was 2.5 μM, compared to 10 μM for LL-37 under identical experimental conditions, representing a 4-fold difference in potency [1]. This faster membrane permeabilization and vacuolar expansion, combined with a lower MFC, provides a distinct advantage for applications requiring rapid fungal clearance.

Antifungal Cathelicidin comparison Killing kinetics

Reduced Mammalian Cytotoxicity – Cc-CATH2 Shows Lower Cytotoxicity Than Other Avian Cathelicidins

In the original characterization study, Cc-CATH2 demonstrated a considerable reduction in cytotoxic activity compared to other avian cathelicidins, with an average IC50 value of 20.18 μM against mammalian cells [1]. For context, chicken fowlicidin-1 and fowlicidin-2 exhibited 50% killing of mammalian erythrocytes or epithelial cells in the range of 6–40 μM [2], with fowlicidin-2 specifically causing 100% hemolysis at 200 μM [3]. In contrast, Cc-CATH2 lysed only 3.6% of human erythrocytes at a dose up to 100 μg/mL (~33.3 μM) [1]. This translates to a markedly improved selectivity window.

Cytotoxicity Therapeutic index Avian cathelicidin comparison

Anti-Biofilm Activity – cCATH-2 Outperforms Ciprofloxacin on P. aeruginosa Virulence Factors

In a study examining the anti-biofilm properties of cCATH-2 against P. aeruginosa PAO1, cCATH-2 at 2×MIC caused >90% killing of biofilm-associated bacteria and significantly reduced biofilm biomass at all tested concentrations (1/32–1/2 MIC) at the formation stage [1]. Notably, cCATH-2 outperformed ciprofloxacin in reducing the production of virulence factors, particularly alginate, the key structural exopolysaccharide of P. aeruginosa biofilms [1]. Additionally, fluorescently labeled cCATH-2 was shown to penetrate pre-formed biofilms and kill bacteria within the biofilm matrix [2], a property not demonstrated by ciprofloxacin.

Anti-biofilm Pseudomonas aeruginosa Virulence factor inhibition

Salt-Insensitive Broad-Spectrum Activity Against 41 Microbial Strains Including Drug-Resistant Clinical Isolates

Cc-CATH2 demonstrated potent antimicrobial activity against 41 strains of bacteria and fungi, with MIC values ranging from 0.3 to 2.5 μM for most strains [1]. Critically, this activity was retained in the presence of 100 mM NaCl—a physiologically relevant salt concentration that typically attenuates the activity of many cationic antimicrobial peptides [1]. In comparison, the human cathelicidin LL-37 is known to be partially salt-sensitive [2]. The CAMP database provides per-strain MIC data: Cc-CATH2 showed MIC values as low as 0.3 μM against S. aureus ATCC2592, 1.3 μM against A. baumannii (drug-resistant clinical isolate), 2.5 μM against E. coli ATCC 25922, and 1.3 μM against C. albicans ATCC 2002 [3].

Salt insensitivity Drug-resistant pathogens Broad-spectrum activity

Hemolytic Safety Margin – Cc-CATH2 Exhibits Negligible Hemolysis Compared to LL-37 and Fowlicidin-2

A cross-study comparison of hemolytic activity reveals a substantial safety advantage for Cc-CATH2. In a comparative antifungal study of four cathelicidins, Cc-CATH2 exhibited a hemolytic HC50 exceeding 200 μg/mL, alongside Pc-CATH1, Cc-CATH3, and cathelicidin-BF [1]. In contrast, human LL-37 had a significantly lower HC50 of 75 μg/mL in the same study [1]. In the original characterization, Cc-CATH2 lysed only 3.6% of human erythrocytes at 100 μg/mL [2]. For fowlicidin-2 (chicken CATH-2), the CAMP database records 100% hemolysis at 200 μM (~640 μg/mL) [3], but the HC50 is substantially lower, in the range of 6–40 μM [4], indicating a much narrower safety window.

Hemolytic activity Safety profile Therapeutic index

Distinct Mode of Action Against E. coli – TEM Reveals Different Killing Mechanism From PMAP-36 and LL-37

A comparative study using transmission electron microscopy (TEM) demonstrated that chicken CATH-2, porcine PMAP-36, and human LL-37 employ distinctly different killing mechanisms against E. coli despite their structural similarities as cathelicidins [1]. CATH-2 induced outer membrane vesicle (OMV) release, a phenomenon also observed with PMAP-36 but not with LL-37 [1]. Furthermore, LL-37 binds LPS very weakly in contrast to PMAP-36, but inhibits LPS activation of macrophages the strongest [1]. This mechanistic differentiation means that antibacterial outcomes cannot be predicted by sequence similarity alone and that CATH-2's specific mode of membrane interaction is a distinguishing feature relevant to resistance avoidance strategies.

Mechanism of action Transmission electron microscopy E. coli killing

Optimal Research and Procurement Application Scenarios for Cc-CATH2


Antifungal Drug Development Against Azole-Resistant Candida albicans

Cc-CATH2 is a strong candidate for antifungal lead optimization programs targeting drug-resistant C. albicans. Its MFC of 2.5 μM against C. albicans is 4-fold lower than that of LL-37 (10 μM), and it achieves complete killing within 5 minutes [1]. The peptide retains activity under physiological salt conditions and demonstrates low hemolytic toxicity (HC50 > 200 μg/mL) [2]. These properties make Cc-CATH2 suitable for further structure-activity relationship (SAR) studies aimed at developing novel antifungal therapeutics.

Anti-Biofilm Agent for Pseudomonas aeruginosa Chronic Infection Models

For researchers investigating chronic P. aeruginosa infections characterized by biofilm formation, cCATH-2 offers validated anti-biofilm efficacy. It kills >90% of biofilm-embedded bacteria at 2×MIC and suppresses alginate production better than ciprofloxacin [3]. Furthermore, fluorescently labeled cCATH-2 has been shown to penetrate pre-formed biofilms [4], making it a valuable tool for studying biofilm disruption mechanisms and developing anti-biofilm coatings or therapeutics.

Broad-Spectrum Antimicrobial Screening Against Multidrug-Resistant Clinical Isolates

Cc-CATH2's demonstrated activity against 41 bacterial and fungal strains, with MIC values as low as 0.3 μM against S. aureus ATCC2592 and 1.3 μM against drug-resistant A. baumannii clinical isolates [5], positions it as a reference compound for antimicrobial susceptibility screening panels. Its salt-insensitive activity (retained at 100 mM NaCl) [5] ensures that screening results translate more reliably to physiological conditions compared to salt-sensitive alternatives.

Mechanistic Studies of Cathelicidin Membrane Interactions and LPS Neutralization

The distinct mode of action of CATH-2, characterized by OMV release from E. coli and differential LPS interaction compared to LL-37 and PMAP-36 [6], makes it an essential comparator for mechanistic studies of cathelicidin-membrane interactions. Its well-characterized α-helical structure and the availability of both synthetic and recombinant forms [5] facilitate biophysical studies including circular dichroism, NMR, and molecular dynamics simulations.

Quote Request

Request a Quote for Cc-CATH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.